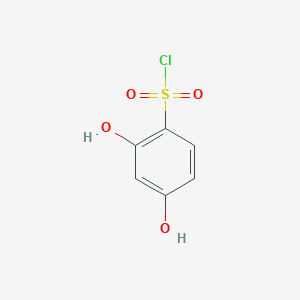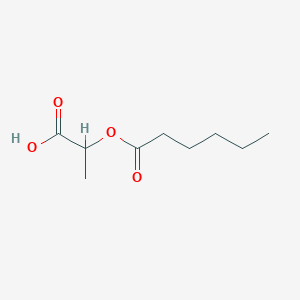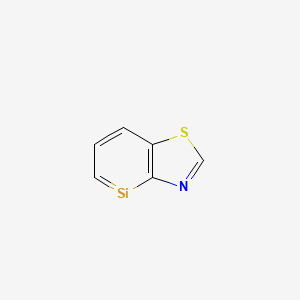
CID 76518835
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the PubChem CID 76518835 is a chemical entity with specific properties and applications
Vorbereitungsmethoden
The preparation of CID 76518835 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions for the synthesis of this compound often require controlled temperatures, pressures, and pH levels to ensure the correct formation of the compound.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale chemical reactors and purification processes to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
CID 76518835 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involving this compound typically require reducing agents and specific reaction conditions.
Substitution: Substitution reactions can occur with this compound, where certain functional groups are replaced by others.
Common Reagents and Conditions: The reactions involving this compound often use common reagents such as acids, bases, and solvents, with conditions tailored to the specific reaction type.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and related compounds.
Wissenschaftliche Forschungsanwendungen
CID 76518835 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Industry: In industrial applications, this compound may be used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.
Wirkmechanismus
The mechanism of action of CID 76518835 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved in its mechanism of action are critical for understanding its potential therapeutic and industrial applications.
Eigenschaften
Molekularformel |
C6H4NSSi |
|---|---|
Molekulargewicht |
150.25 g/mol |
InChI |
InChI=1S/C6H4NSSi/c1-2-5-6(9-3-1)7-4-8-5/h1-4H |
InChI-Schlüssel |
HYYKRQMRSIHVDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=CS2)[Si]=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


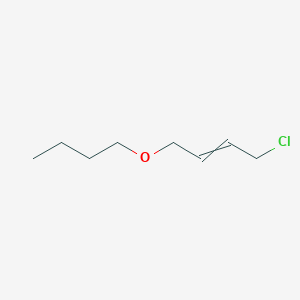
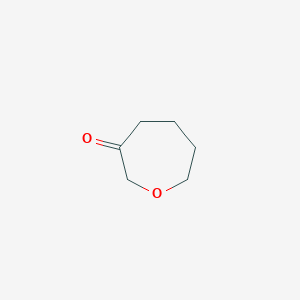
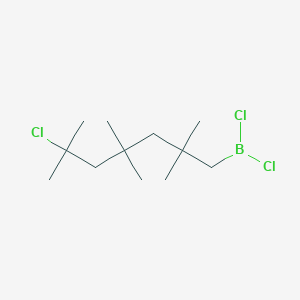
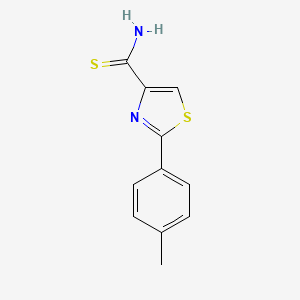
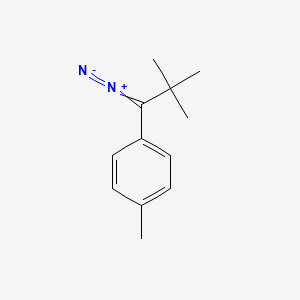
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
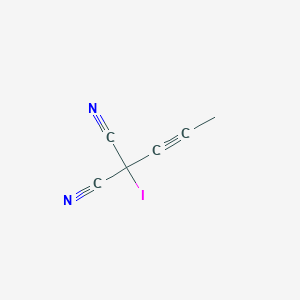

![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
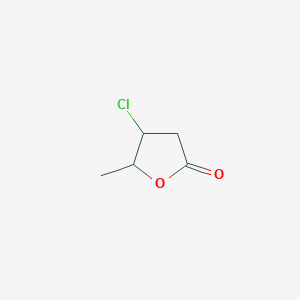
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
